5-亚乙基-2-降冰片烯

概述

描述

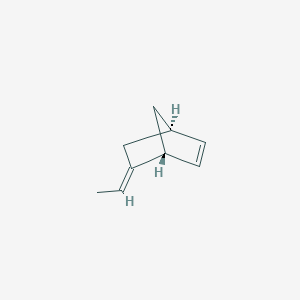

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C₉H₁₂. It is a colorless liquid that consists of an ethylidene group attached to a norbornene structure. This compound is notable for its two sites of unsaturation, making it a versatile monomer in various chemical reactions and industrial applications .

科学研究应用

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research and industry:

Chemistry: Used as a monomer in the production of ethylene-propylene-diene monomer (EPDM) rubber.

Biology: Utilized in the synthesis of polymers for biological applications.

Medicine: Potential use in drug delivery systems due to its polymerization properties.

作用机制

Target of Action

5-Ethylidene-2-norbornene (ENB) primarily targets the process of polymerization . It is used in the synthesis of polymers, specifically in the production of the commercial polymer ethylene propylene diene monomer (EPDM) .

Mode of Action

ENB interacts with its targets through a process known as oligomerization and polymerization . Nickel- and palladium-based catalyst systems are developed to convert ENB to oligomers and polymers with highly controllable molecular weights . Depending on the choice of central metal ion, supporting ligand, and α-olefin chain transfer agent (CTA), ENB-derived materials ranging from dimers to high molecular weight polymers are prepared .

Biochemical Pathways

The primary biochemical pathway involved in the action of ENB is the polymerization process . This process involves the conversion of ENB to oligomers and polymers, which find applications in a range of materials including surfactants, lubricants, resins, and adhesives .

Pharmacokinetics

The molecular weights of the resulting oligomers and polymers can be controlled, which may influence their physical and chemical properties .

Result of Action

The result of ENB’s action is the production of oligomers and polymers with highly controllable molecular weights . These materials have a wide range of applications, including use in surfactants, lubricants, resins, and adhesives . The rigid bicyclic repeat units of oligomeric ENB give rise to physical properties that are similar to, and perhaps complementary to, the well-studied parent norbornene (NB) and dicyclopentadiene (DCPD) oligomers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ENB. For instance, the presence of vapors can accumulate to form explosive concentrations, and thus, adequate ventilation is necessary when handling ENB . Furthermore, ENB is a reactive compound, and its emissive concentration in industrial emissions has been studied . The method developed provides a discontinuous technique to measure reactive volatile organic compounds using easy-to-use instruments and assures a very good accuracy and precision even with high-humidity gas flows .

生化分析

Biochemical Properties

5-Ethylidene-2-norbornene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts such as acids or initiators, it may undergo exothermic addition polymerization reactions .

Cellular Effects

It is known that the compound is used in the synthesis of polymers, which have been studied for their effects on cells . These polymers have been found to have high transparency, low dielectric constant, thermal stability, and chemical resistance . They are also used as membrane materials for gas separation of hydrocarbons and CO2 removal from industrial off gas streams .

Molecular Mechanism

The molecular mechanism of 5-Ethylidene-2-norbornene involves its conversion to oligomers and polymers with highly controllable molecular weights . This process is facilitated by nickel- and palladium-based catalyst systems . The structure of the polymer backbone affects the properties of polynorbornenes .

Temporal Effects in Laboratory Settings

In laboratory settings, the concentration of 5-Ethylidene-2-norbornene rapidly decreases with time

Metabolic Pathways

It is known that the compound can be converted to oligomers and polymers through a process facilitated by nickel- and palladium-based catalyst systems .

Transport and Distribution

It is known that the compound can be converted to oligomers and polymers, which may affect its transport and distribution .

Subcellular Localization

It is known that the compound can be converted to oligomers and polymers, which may affect its localization .

准备方法

Synthetic Routes and Reaction Conditions: (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is typically prepared through the isomerization of vinyl norbornene, which is obtained via the Diels-Alder reaction of butadiene and cyclopentadiene . The reaction conditions often involve the use of catalysts to facilitate the isomerization process.

Industrial Production Methods: In industrial settings, (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene can be produced in two steps from cyclopentadiene . This method is efficient and scalable, making it suitable for large-scale production. In North America, Nippon Chemical Texas Inc. is one of the manufacturers of this compound .

化学反应分析

Types of Reactions: (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents.

Reduction: May react exothermically with reducing agents to release hydrogen gas.

Polymerization: Undergoes addition polymerization in the presence of catalysts or initiators.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents.

Reduction: Reducing agents.

Polymerization: Catalysts such as acids or initiators.

Major Products:

Oxidation: Oxidized derivatives.

Reduction: Reduced derivatives with hydrogen gas release.

Polymerization: Polymers and oligomers with controllable molecular weights.

相似化合物的比较

Norbornene: A parent compound with a similar bicyclic structure but without the ethylidene group.

Dicyclopentadiene: Another bicyclic compound used in polymerization reactions.

Vinyl Norbornene: A precursor to (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene with a vinyl group instead of an ethylidene group.

Uniqueness: (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is unique due to its dual sites of unsaturation, which provide versatility in polymerization reactions. This compound’s ethylidene group allows for additional functionalization and cross-linking, making it valuable in the production of high-performance materials .

生物活性

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene, also known as 5-Ethylidene-2-norbornene (CAS Number: 16219-75-3), is an organic compound with a molecular formula of C₉H₁₂. This compound has garnered attention for its potential applications in various fields, including polymer science and medicinal chemistry. Its unique bicyclic structure and reactivity make it a versatile monomer in the synthesis of advanced materials.

The compound is characterized by:

- Molecular Weight : 120.19 g/mol

- Boiling Point : Approximately 419.2 K

- Appearance : Colorless liquid with a turpentine-like odor

1. Polymer Synthesis

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is primarily used in the synthesis of polymers, particularly in the production of ethylene-propylene-diene monomer (EPDM) rubber. This polymer is known for its excellent weather resistance and flexibility, making it suitable for various applications including automotive and construction materials .

2. Drug Delivery Systems

The compound's polymerization properties suggest potential use in drug delivery systems. Its ability to form controlled molecular weight oligomers and polymers can be advantageous for encapsulating therapeutic agents, thus enhancing their stability and bioavailability .

The biological activity of (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene can be attributed to its reactivity:

- Polymerization : In the presence of catalysts such as nickel or palladium, it can undergo addition polymerization to form larger molecular structures that may interact with biological systems.

- Metabolic Pathways : The compound can be metabolized into various oligomers, which may exhibit different biological activities depending on their structure and molecular weight .

Study 1: Polymer Biocompatibility

A study investigating the biocompatibility of polymers derived from (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene found that these materials exhibited favorable interactions with human cells, indicating potential for biomedical applications such as scaffolds for tissue engineering .

Study 2: Drug Encapsulation Efficiency

Research on drug delivery systems utilizing this compound demonstrated that polymers formed from (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene could effectively encapsulate hydrophobic drugs, improving their release profiles in physiological conditions compared to conventional delivery methods .

Comparative Analysis of Biological Activity

| Property | (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene | Conventional Polymers |

|---|---|---|

| Molecular Weight Control | High control over molecular weight | Limited control |

| Biocompatibility | High with human cells | Variable |

| Drug Encapsulation | Effective for hydrophobic drugs | Less efficient |

| Application Versatility | Wide range including drug delivery | Specific to application |

属性

CAS 编号 |

16219-75-3 |

|---|---|

分子式 |

C9H12 |

分子量 |

120.19 g/mol |

IUPAC 名称 |

(1R,4R,5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+/t7-,9-/m0/s1 |

InChI 键 |

OJOWICOBYCXEKR-WHZSQGQPSA-N |

SMILES |

CC=C1CC2CC1C=C2 |

手性 SMILES |

C/C=C/1\C[C@H]2C[C@@H]1C=C2 |

规范 SMILES |

CC=C1CC2CC1C=C2 |

沸点 |

297.7 °F at 760 mmHg (USCG, 1999) 67 °C @ 50 MM HG 148 °C 298 °F |

颜色/形态 |

COLORLESS LIQUID |

密度 |

0.896 at 68 °F (USCG, 1999) - Less dense than water; will float 0.8958 @ 20 °C Relative density (water = 1): 0.9 0.90 |

闪点 |

79 °F (NTP, 1992) 38 °C 38.33 °C, open cup 38 °C o.c. 79 °F (oc) 101 °F |

熔点 |

-112 °F (USCG, 1999) FP: -80 °C -80 °C -112 °F |

Key on ui other cas no. |

28304-66-7 28304-67-8 16219-75-3 |

物理描述 |

Ethylidene norbornene is a colorless liquid with an odor of turpentine. Floats on water. Liquid Colorless to white liquid with a turpentine-like odor; [NIOSH] WHITE-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless to white liquid with a turpentine-like odor. |

Pictograms |

Flammable; Irritant; Environmental Hazard |

溶解度 |

less than 1 mg/mL at 64 °F (NTP, 1992) Solubility in water: none |

同义词 |

5-Ethylidenebicyclo[2.2.1]hept-2-ene; 2-Ethylidene-5-norbornene; 2-Ethylidenebicyclo[2.2.1]hept-5-ene; 5-Ethylidenenorbornene; Ethylidene-2-norbornene; Ethylidenenorbornene |

蒸汽密度 |

Relative vapor density (air = 1): 4.1 |

蒸汽压力 |

11.89 mmHg (USCG, 1999) 4.2 [mmHg] 4.2 MM HG @ 20 °C Vapor pressure, Pa at 20 °C: 560 4 mmHg |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Ethylidene-2-norbornene (5E2N) has a molecular formula of C9H12 and a molecular weight of 120.19 g/mol. []

A: Researchers commonly employ techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and UV-Vis spectroscopy to characterize 5E2N and its polymers. [, , , , , ]

A: Yes, 5E2N shows good compatibility with epoxy resins, making it suitable as a healing agent in self-healing epoxy composites. [, , ]

A: EPDM rubbers, including those containing 5E2N, exhibit superior resistance to oxygen, ozone, heat, and irradiation compared to polydiene rubbers like natural rubber (NR), polybutadiene rubber (BR), and styrene-butadiene rubber (SBR). [] This enhanced stability makes EPDM suitable for demanding applications like automotive sealing systems, window gaskets, and roofing materials. []

A: 5E2N serves as a monomer in ROMP reactions, often alongside dicyclopentadiene (DCPD). [, , , ] This reaction is highly relevant for self-healing applications in materials science.

A: Grubbs' catalysts, particularly the first and second generations, are frequently employed to initiate the ROMP of 5E2N. [, , , ]

A: Yes, beyond Grubbs' catalysts, various transition metal complexes, including those of titanium, vanadium, and nickel, have demonstrated the ability to polymerize 5E2N effectively. [, , , , ]

A: The steric and electronic properties of the catalyst significantly influence the copolymerization process. [, ] For example, bulky substituents on the catalyst can hinder comonomer insertion, leading to lower incorporation rates. []

A: The presence of two double bonds, one in the norbornene ring and the other in the ethylidene substituent, makes 5E2N highly reactive in various polymerization reactions. [, , ]

A: 5-Vinyl-2-norbornene (VNB) demonstrates a significantly higher reactivity compared to 5E2N in peroxide curing reactions. [] This difference arises from the lower steric hindrance around the terminal double bond in VNB, making it more accessible for reactions with peroxide radicals. []

A: Under certain conditions, the ethylidene group in 5E2N can significantly influence the reactivity of the norbornene ring double bond. [] This influence might be attributed to steric and electronic effects that alter the double bond's susceptibility to electrophilic attack. []

A: 5E2N can degrade in the presence of acidic species, impacting its effectiveness in polymerization reactions. [] Therefore, careful selection of catalysts and reaction conditions is crucial to minimize degradation and ensure optimal polymerization outcomes. []

A: Microencapsulation of 5E2N within a protective shell, often made of materials like urea-formaldehyde or melamine-urea-formaldehyde, is a common strategy to enhance its stability and control its release for self-healing applications. [, , , ]

A: The temperature profile during microcapsule manufacturing significantly impacts their quality and performance. [] A fast-slower heating stage generally yields superior microcapsules with desirable surface morphologies and thermal stability, essential for effective self-healing applications. []

A: Dynamic differential scanning calorimetry (DSC) is a valuable technique for monitoring the cure behavior and kinetics of 5E2N in self-healing systems. [, ] Researchers can determine cure temperatures, reaction rates, and the influence of factors like catalyst type and monomer blends on the curing process. [, ]

ANone: While the provided research focuses primarily on the synthesis and applications of 5E2N, limited information is available regarding its environmental impact and degradation pathways. Further research is needed to assess its potential ecotoxicological effects and develop appropriate mitigation strategies.

A: Access to specialized equipment like DSC, NMR, and GPC is essential for characterizing 5E2N and its polymers. [, , , , , , , ] Furthermore, collaboration with research groups specializing in polymer synthesis, catalysis, and materials science can significantly accelerate advancements in this field.

A: Early research on 5E2N primarily focused on its synthesis through Diels-Alder reactions and its use as a crosslinking agent in EPDM rubbers. [, , ] As the field progressed, researchers explored its potential in ROMP reactions, opening up new avenues for self-healing materials. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。